molecular formula C21H34N4O4S B5343192 N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

Cat. No.: B5343192
M. Wt: 438.6 g/mol
InChI Key: HCPHFFSQGRIQBS-UHFFFAOYSA-N
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Description

N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with a unique structure that includes a sulfonyl group, a phenyl ring, and a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps, starting with the preparation of the core tetrahydropyridine structure. This is followed by the introduction of the sulfonyl group and the phenyl ring. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-N-[4-(tert-butylsulfamoyl)phenyl]-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O4S/c1-6-24(7-2)20(27)25-14-12-16(13-15-25)19(26)22-17-8-10-18(11-9-17)30(28,29)23-21(3,4)5/h8-11,16,23H,6-7,12-15H2,1-5H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPHFFSQGRIQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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